molecular formula C18H19NO3 B3483965 4-(4-methoxyphenyl)-N-(4-methylphenyl)-4-oxobutanamide

4-(4-methoxyphenyl)-N-(4-methylphenyl)-4-oxobutanamide

Cat. No. B3483965
M. Wt: 297.3 g/mol
InChI Key: GQCHUKGRESLQAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For instance, the amide group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of polar groups like the amide and the ether could make the compound somewhat soluble in polar solvents. The compound is likely to be solid at room temperature, given the presence of the aromatic rings and the amide group .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. Direct contact with the skin or eyes, inhalation, or ingestion should be avoided. The compound could potentially be harmful or irritating. Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the context in which it’s being used. For instance, if it exhibits biological activity, it could be further developed as a pharmaceutical compound. Alternatively, if it has unique physical or chemical properties, it could find use in materials science or chemistry .

properties

IUPAC Name

4-(4-methoxyphenyl)-N-(4-methylphenyl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-13-3-7-15(8-4-13)19-18(21)12-11-17(20)14-5-9-16(22-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCHUKGRESLQAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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